(3-Amino-4-hydroxyphenyl)phosphonic acid
Description
(3-Amino-4-hydroxyphenyl)phosphonic acid is a phosphonic acid derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 4, with a phosphonic acid (-PO₃H₂) moiety directly attached to the aromatic ring. Its synthesis typically involves functionalizing aromatic precursors with phosphonic acid groups via methods like hydrolysis of dialkyl phosphonates or Michaelis-Arbuzov reactions .
Properties
CAS No. |
59785-86-3 |
|---|---|
Molecular Formula |
C6H8NO4P |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
(3-amino-4-hydroxyphenyl)phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |
InChI Key |
PWKCLOWSUDPYSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of (3-Amino-4-hydroxyphenyl)phosphonic acid exhibit significant antimicrobial properties. These compounds have been tested against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these strains, suggesting potential as new antimicrobial agents.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 1 | MRSA | 1-8 |
| Compound 2 | E. faecalis | 0.5-2 |
| Compound 3 | Gram-negative pathogens | 8-64 |
| Compound 4 | Candida auris | 8-64 |
These findings highlight the compound's potential utility in combating antibiotic resistance, a growing concern in clinical settings .
1.2 Bone Targeting and Mineralization
Phosphonic acids, including this compound, are known for their ability to bind to bone mineral surfaces. This property has been exploited in developing drugs aimed at treating metabolic bone diseases such as osteoporosis. The phosphonic acid group mimics the phosphate moiety, enhancing the bioactivity of these compounds .
Material Science Applications
2.1 Surfactants and Emulsifiers
Due to their polar nature, phosphonic acids can serve as effective surfactants in stabilizing colloidal solutions and preparing oil/water emulsions. The ability to form catanionic aggregates with lipophilic amines has been explored for applications in drug delivery systems and as HIV inhibitors .
2.2 Coating Agents
This compound can be utilized as a coating agent for metal oxides like TiO₂ and Al₂O₃, enhancing their properties for use in dye-sensitized solar cells and other electronic applications. The coordination properties allow for the immobilization of organic molecules on these surfaces .
Environmental Applications
3.1 Water Treatment
This compound is also used in water treatment processes as a chelating agent, helping to sequester metal ions and improve water quality. Its ability to interact with various metal ions makes it suitable for applications in industrial water systems .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various derivatives of this compound revealed that specific modifications to the phenyl ring significantly enhanced activity against resistant strains of bacteria and fungi. The incorporation of heterocyclic substituents was particularly effective, leading to compounds with MIC values lower than those of existing antibiotics .
Case Study 2: Bone Mineralization
In another study focusing on metabolic bone diseases, this compound was shown to stimulate osteoblast activity and inhibit osteoclast formation in vitro, indicating its potential role as a therapeutic agent for osteoporosis .
Comparison with Similar Compounds
Physicochemical Properties
Acidity (pKa) and Hydrophilicity (Log P)
Phosphonic acids generally exhibit lower pKa values (higher acidity) compared to carboxylic acids. For example:
- Heterocyclic phosphonic acids : pKa values are 2–3 log units lower than their carboxylic acid counterparts (e.g., triazole phosphonic acid vs. triazole carboxylic acid) .
- Log P: Phosphonic acids are more hydrophilic. For instance, heterocyclic phosphonic acids have Log P < 2, whereas phenylphosphonic acid has Log P = 0.49 . The amino and hydroxyl substituents in (3-Amino-4-hydroxyphenyl)phosphonic acid further reduce Log P compared to alkyl-substituted analogues like [3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid (Log P predicted: 1.192) .
Table 1: Key Physicochemical Properties
Structural and Functional Comparisons
α-Aminophosphonic Acids
- Baclofen vs. Phaclofen: Baclofen (γ-aminobutyric acid derivative with -COOH) is a GABAB agonist, whereas its phosphonic acid analogue, Phaclofen, acts as an antagonist. The tetrahedral geometry of the phosphonic acid group mimics enzymatic transition states, enhancing inhibitory effects .
Heterocyclic Phosphonic Acids
Heterocyclic phosphonic acids (e.g., pyrazole or triazole derivatives) share similar acidity but differ in electronic effects. For example, imidazole phosphonic acids may exhibit stronger metal-chelating properties, relevant for enzyme inhibition .
Enzyme Inhibition
- Transition-State Mimicry: The tetrahedral phosphonic acid group in this compound may inhibit proteases or phosphatases, similar to fosinopril (ACE inhibitor) .
Environmental and Toxicological Profiles
- Residue Persistence: Phosphonic acid derivatives (e.g., fosetyl-Al) accumulate in plants and soil, raising concerns about long-term residues. However, this compound’s polar substituents may reduce persistence compared to alkylated analogues .
- Toxicity: Limited data exist for the target compound, but structurally similar 4-amino-2-phenylphenol lacks thorough toxicological studies, emphasizing the need for caution .
Q & A
Q. What are the primary synthetic routes for (3-Amino-4-hydroxyphenyl)phosphonic acid, and how do they ensure structural fidelity?
Methodological Answer: The synthesis of phosphonic acid derivatives typically involves:
- Dialkyl phosphonate dealkylation : Acidic hydrolysis (e.g., HCl) or the McKenna procedure , a two-step reaction using bromotrimethylsilane followed by methanolysis. This method preserves the phosphonic acid group while cleaving protective alkyl groups .
- Direct P–C bond formation : Reactions starting from phosphorous acid (H₃PO₃) to simultaneously form the phosphonic acid group and P–C bond, ideal for structurally complex derivatives like this compound .
Key validation steps include ¹H/³¹P NMR spectroscopy to confirm purity and mass spectrometry to verify molecular weight.
Q. How is this compound detected and quantified in plant tissues, and what are the critical validation parameters?
Methodological Answer:
- Detection : Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar phosphonic acid derivatives. Mobile phases often combine ammonium acetate buffers and acetonitrile .
- Quantification : Calibrate against certified reference standards (e.g., aminomethyl phosphonic acid, CAS 1066-51-9) stored at 0–6°C to prevent degradation .
- Critical Parameters :
- Reporting Limits (RLs) : Account for lab-specific RL variations (0.01–0.2 mg/kg) to avoid false negatives/positives .
- Conversion Factors : For regulatory compliance, convert phosphonic acid concentrations to fosetyl equivalents using molecular weight ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphonic acid residue data from organic crops, particularly regarding environmental persistence versus unauthorized use?
Methodological Answer:
- Source Differentiation :
- Natural Accumulation : Perennial plants may retain phosphonic acid residues for years post-application. Use isotopic labeling (e.g., ³²P) to trace historical vs. recent exposure .
- Unauthorized Use : Compare residue patterns with neighboring non-organic crops. Statistical tools like multivariate analysis can identify outlier samples linked to illicit fungicide application .
- Case Study : In a 2014–2015 study, 36% of organic samples contained phosphonic acid residues >0.01 mg/kg, but only 2.5% exceeded thresholds after adjusting for historical accumulation .
Q. What methodological challenges arise when studying the role of this compound in proton-conducting materials, and how can they be addressed?
Methodological Answer:
- Challenge 1 : Proton transport mechanisms in hybrid ionomers (e.g., sulfonic/phosphonic acid blends) are influenced by electrostatic interactions and phase-separated morphologies.
- Solution : Use ab initio molecular dynamics (AIMD) simulations to model hydronium ion dynamics around phosphonic acid groups. Parameters include bond dissociation energies and coordination structures .
- Challenge 2 : Experimental validation of proton conductivity requires in situ impedance spectroscopy under controlled humidity (e.g., 30–90% RH) to mimic fuel cell conditions .
Q. How can researchers design experiments to distinguish between intrinsic bioactivity and metabolic interference in phosphonic acid derivatives?
Methodological Answer:
- Bioactivity Assays : Test antiviral/antibacterial activity using viral replication inhibition models (e.g., HIV RT inhibition) and compare IC₅₀ values against known inhibitors .
- Metabolic Interference : Use stable isotope-resolved metabolomics (SIRM) to track incorporation of ¹³C-labeled phosphonic acid into microbial pathways (e.g., shikimate pathway disruption) .
- Control Experiments : Include phosphonate-free media and mutant strains lacking phosphonate transporters to isolate direct effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
